An In-depth Technical Guide to the ¹H and ¹³C NMR Chemical Shifts for (1S)-1-(5-methylfuran-2-yl)ethan-1-ol
An In-depth Technical Guide to the ¹H and ¹³C NMR Chemical Shifts for (1S)-1-(5-methylfuran-2-yl)ethan-1-ol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of (1S)-1-(5-methylfuran-2-yl)ethan-1-ol, a chiral alcohol of interest in synthetic chemistry and drug discovery. The structural elucidation of such molecules is paramount, and NMR spectroscopy stands as the most powerful tool for this purpose. This document will delve into the theoretical and practical aspects of acquiring and interpreting the NMR data for this specific compound, offering field-proven insights for accurate characterization.
Introduction: The Role of NMR in Stereospecific Synthesis
In the realm of drug development, the precise three-dimensional arrangement of atoms within a molecule, or its stereochemistry, is critical to its biological activity. (1S)-1-(5-methylfuran-2-yl)ethan-1-ol possesses a single stereocenter, making the confirmation of its absolute and relative configuration essential. High-resolution NMR spectroscopy, by providing detailed information about the chemical environment, connectivity, and stereochemical relationships of nuclei, serves as a cornerstone for verifying the outcome of asymmetric syntheses and for the unambiguous structural confirmation of chiral molecules.
Predicted ¹H NMR Spectrum
The predicted ¹H NMR spectrum of (1S)-1-(5-methylfuran-2-yl)ethan-1-ol in a standard deuterated solvent such as chloroform-d (CDCl₃) is expected to exhibit distinct signals corresponding to each unique proton in the molecule. The chemical shifts are influenced by the electron density around the proton, which is modulated by the electronegativity of nearby atoms and the aromaticity of the furan ring.
A key analog for predicting the spectrum is (S)-1-(furan-2-yl)ethanol, which lacks the 5-methyl group. The reported ¹H NMR data for this compound shows a quartet for the methine proton (H-1), a doublet for the methyl protons of the ethyl group, and distinct signals for the furan protons.[1] For our target molecule, the presence of the electron-donating methyl group at the 5-position of the furan ring will cause a slight upfield shift of the furan protons, particularly H-4, due to an increase in electron density.[2]
Table 1: Predicted ¹H NMR Chemical Shifts for (1S)-1-(5-methylfuran-2-yl)ethan-1-ol in CDCl₃
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H-1 (CH-OH) | ~4.8 | Quartet (q) | ~6.5 | 1H |
| H-3' (furan) | ~6.1 | Doublet (d) | ~3.1 | 1H |
| H-4' (furan) | ~5.9 | Doublet (d) | ~3.1 | 1H |
| 5'-CH₃ (furan) | ~2.3 | Singlet (s) | - | 3H |
| 1-CH₃ (ethyl) | ~1.5 | Doublet (d) | ~6.5 | 3H |
| OH | Variable (broad) | Singlet (s) | - | 1H |
Analysis of Predicted ¹H NMR Signals:
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H-1 (Methine Proton): This proton, attached to the stereocenter and the hydroxyl-bearing carbon, is expected to appear as a quartet due to coupling with the three protons of the adjacent methyl group (n+1 rule, 3+1=4). Its chemical shift is significantly downfield due to the deshielding effect of the adjacent oxygen atom.
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H-3' and H-4' (Furan Protons): These two protons on the furan ring are not chemically equivalent. They will appear as doublets due to coupling with each other. The typical coupling constant for adjacent protons in a furan ring is around 3.1 Hz. The electron-donating 5-methyl group will slightly shield these protons compared to unsubstituted furan.
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5'-CH₃ (Furan Methyl Protons): The protons of the methyl group attached to the furan ring will appear as a sharp singlet as there are no adjacent protons to couple with. Its chemical shift around 2.3 ppm is characteristic of a methyl group on an aromatic ring.
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1-CH₃ (Ethyl Methyl Protons): These protons will be a doublet due to coupling with the single methine proton (H-1).
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OH (Hydroxyl Proton): The chemical shift of the hydroxyl proton is highly variable and depends on concentration, temperature, and solvent. It often appears as a broad singlet and can be confirmed by D₂O exchange, where the signal disappears.
Predicted ¹³C NMR Spectrum
The proton-decoupled ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom will give rise to a single resonance. The chemical shifts are primarily influenced by the hybridization of the carbon and the electronegativity of the attached atoms.
For predicting the ¹³C NMR spectrum, the data for 2-acetyl-5-methylfuran is highly informative for the furan ring carbons.[3][4] The primary difference will be the upfield shift of the carbon attached to the hydroxyl group (C-1) compared to the carbonyl carbon in the acetyl analog.
Table 2: Predicted ¹³C NMR Chemical Shifts for (1S)-1-(5-methylfuran-2-yl)ethan-1-ol in CDCl₃
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C-2' (furan) | ~155 |
| C-5' (furan) | ~152 |
| C-3' (furan) | ~108 |
| C-4' (furan) | ~106 |
| C-1 (CH-OH) | ~65 |
| 1-CH₃ (ethyl) | ~23 |
| 5'-CH₃ (furan) | ~14 |
Analysis of Predicted ¹³C NMR Signals:
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C-2' and C-5' (Furan Carbons): These carbons, being attached to the oxygen atom and the substituents, are the most deshielded of the furan ring carbons and will appear at the lowest field.
-
C-3' and C-4' (Furan Carbons): These carbons will be found at a higher field (more shielded) compared to C-2' and C-5'.
-
C-1 (Methine Carbon): This carbon, bonded to the hydroxyl group, will have a chemical shift in the typical range for a secondary alcohol, around 65 ppm.
-
1-CH₃ and 5'-CH₃ (Methyl Carbons): The two methyl carbons will appear in the aliphatic region of the spectrum at the highest field.
Experimental Protocol for NMR Analysis
A robust and reproducible protocol is essential for obtaining high-quality NMR data.
Step-by-Step Methodology:
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Sample Preparation:
-
Accurately weigh 5-10 mg of (1S)-1-(5-methylfuran-2-yl)ethan-1-ol.
-
Dissolve the sample in approximately 0.6-0.7 mL of a high-purity deuterated solvent (e.g., CDCl₃, 99.8 atom % D) in a clean, dry NMR tube.
-
Add a small amount of an internal standard, typically tetramethylsilane (TMS), for referencing the chemical shifts to 0.00 ppm.[5]
-
-
Instrument Setup:
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve better signal dispersion and resolution.
-
Tune and match the probe for both ¹H and ¹³C frequencies.
-
Shim the magnetic field to achieve optimal homogeneity, ensuring sharp and symmetrical peaks.
-
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum using a single-pulse experiment.
-
Typical parameters include a 30-degree pulse angle, a spectral width of 12-15 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.
-
Acquire a sufficient number of scans (e.g., 8-16) to obtain a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum. This simplifies the spectrum by removing C-H coupling, resulting in a single peak for each carbon.
-
Typical parameters include a 30-degree pulse angle, a spectral width of 200-220 ppm, and a relaxation delay of 2-5 seconds.
-
A larger number of scans (e.g., 1024 or more) will be required due to the low natural abundance of the ¹³C isotope.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase the resulting spectrum to ensure all peaks are in the positive absorptive mode.
-
Perform baseline correction to obtain a flat baseline.
-
Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons for each resonance.
-
Reference the spectra to the TMS signal at 0.00 ppm.
-
Self-Validating System and Causality in Experimental Choices
The described protocol incorporates self-validating checks. The integration of the ¹H NMR signals should correspond to the number of protons in the molecule, providing an internal check on sample purity and correct signal assignment. The expected multiplicities (singlet, doublet, quartet) based on the molecular structure serve as another validation point.
The choice of a high-field NMR spectrometer is driven by the need for enhanced resolution, which is crucial for accurately measuring coupling constants and resolving closely spaced signals, particularly in the aromatic region. The use of a proton-decoupled sequence for ¹³C NMR is a standard practice to simplify the spectrum and improve the signal-to-noise ratio by collapsing multiplets into single peaks.
Visualization of Molecular Structure and Proton Connectivity
The following diagram illustrates the structure of (1S)-1-(5-methylfuran-2-yl)ethan-1-ol and the key proton couplings that determine the multiplicities in the ¹H NMR spectrum.
Figure 1. Molecular structure and key ¹H-¹H coupling interactions.
Conclusion
This in-depth technical guide provides a robust framework for understanding, predicting, and experimentally verifying the ¹H and ¹³C NMR spectra of (1S)-1-(5-methylfuran-2-yl)ethan-1-ol. By leveraging data from structural analogs and a thorough understanding of NMR principles, researchers can confidently assign the spectral features and confirm the identity and purity of this chiral molecule. The provided experimental protocol offers a standardized approach to data acquisition, ensuring high-quality and reproducible results, which are indispensable in the rigorous environment of drug discovery and development.
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